Guaioxide

Description

Context within Sesquiterpenoid Chemistry

Sesquiterpenoids are biosynthesized from farnesyl pyrophosphate. scielo.br The guaiane (B1240927) skeleton, from which guaioxide is derived, is one of many structural types found within the sesquiterpenoids. The formation of the ether ring in this compound contributes to its tricyclic structure and distinguishes it chemically from simpler bicyclic guaianes like the guaienes (C₁₅H₂₄). wikipedia.org The presence of the ether linkage influences the compound's physical and chemical properties. This compound is classified as a tetrahydrofuran, a heterocyclic compound containing a saturated five-membered ring with an oxygen atom. foodb.cahmdb.ca

Historical Perspective of this compound Investigations

Early investigations into this compound were often linked to the study of essential oils from various plant sources. This compound, along with other sesquiterpenes like α-guaiene and β-patchoulene, was identified in essential oils. wikipedia.org The structure elucidation of this compound was a notable step in the understanding of guaiane-type sesquiterpenoids. Research in the mid-20th century contributed significantly to determining its complex tricyclic structure. capes.gov.broup.com For instance, studies in the 1960s and 1970s reported on the structure determination and chemical reactions involving this compound, including the introduction of functional groups. iupac.orgoup.comoup.com The relationship between this compound and other related compounds, such as liguloxide (identified as a 4-epimer of this compound), was also explored during this period, providing insights into the stereochemistry of these molecules. iupac.orgoup.com

Research has also touched upon the potential formation pathways of this compound in nature, suggesting possible biogenetic routes from precursors like hedycaryol (B1638063) or through acid-catalyzed reactions from compounds found in plants. nih.govresearchgate.net

Detailed research findings on this compound have included its isolation from natural sources such as Bulnesia sarmientoi (guaiac wood oil) and its chemical characterization using spectroscopic methods. researchgate.netresearchgate.net Studies have also investigated chemical transformations of this compound, such as reactions involving N-bromosuccinimide, leading to brominated and dehydrogenated derivatives. oup.com

Below is a table summarizing some key chemical properties of this compound based on available data:

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O | uni.lunist.gov |

| Molecular Weight | 222.37142000 g/mol (calculated) / 222.3663 nist.gov | nist.govthegoodscentscompany.com |

| CAS Number | 20149-50-2 | nist.govthegoodscentscompany.com |

| Boiling Point | 260.00 to 262.00 °C @ 760.00 mm Hg (est) | thegoodscentscompany.com |

| Vapor Pressure | 0.017000 mmHg @ 25.00 °C (est) | thegoodscentscompany.com |

| logP (o/w) | 5.037 (est) | thegoodscentscompany.com |

| Solubility in Water | 4.169 mg/L @ 25 °C (est) / Insoluble thegoodscentscompany.com | thegoodscentscompany.com |

| Flash Point | 208.00 °F (97.78 °C) TCC | thegoodscentscompany.com |

| PubChem CID | 12302135 uni.lu, 88381 thegoodscentscompany.com | uni.luthegoodscentscompany.com |

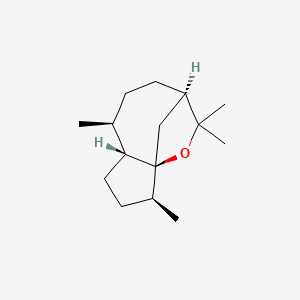

Structure

2D Structure

3D Structure

Properties

CAS No. |

20149-50-2 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1S,2S,5R,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,5]dodecane |

InChI |

InChI=1S/C15H26O/c1-10-5-7-12-9-15(16-14(12,3)4)11(2)6-8-13(10)15/h10-13H,5-9H2,1-4H3/t10-,11-,12+,13+,15-/m0/s1 |

InChI Key |

GXMJXGUEPXEOGR-WHPHWUKISA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2C[C@]3([C@@H]1CC[C@@H]3C)OC2(C)C |

Canonical SMILES |

CC1CCC2CC3(C1CCC3C)OC2(C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical and Microbial Sources of Guaioxide

This compound has been primarily identified in botanical sources, particularly in the essential oil of Callitris intratropica, commonly known as Australian blue cypress. researchgate.netaliksir.com The essential oil from this tropical conifer, native to northern Australia, is a significant source of this compound. researchgate.net While other species of the genus Callitris, such as C. rhomboidea and C. oblonga, are known to produce a variety of sesquiterpenoids, the specific presence of this compound in these species is less documented. utas.edu.au

The essential oil of Callitris intratropica is typically extracted from a mixture of the wood and bark. google.com The concentration of various components, including this compound, can be influenced by the specific parts of the plant used for extraction. researchgate.net

Currently, there is limited information available in scientific literature regarding the microbial production of this compound. The primary focus of research has been on its isolation from botanical sources.

| Botanical Source | Family | Plant Part(s) Used | Common Name |

| Callitris intratropica | Cupressaceae | Wood and Bark | Australian Blue Cypress |

Advanced Separation Techniques for Isolation

The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of the essential oil, followed by purification using advanced separation methods.

The initial extraction of the essential oil from the plant material, such as the wood and bark of Callitris intratropica, is commonly achieved through steam distillation. aliksir.comgoogle.com This process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected. nih.gov Hydrodistillation is another method that can be employed for this initial extraction. researchgate.net

Following the initial extraction, more advanced techniques are required to isolate this compound from the complex mixture of compounds present in the essential oil. Fractional distillation is a common method used for the separation of components in essential oils based on their different boiling points. google.com

For higher purity, various chromatographic techniques are employed. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase. usp.org Techniques relevant to the isolation of sesquiterpenoids like this compound include:

Gas Chromatography (GC): This technique is highly effective for separating volatile compounds and can be used for both analytical and preparative purposes. libretexts.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the separation and purification of a wide range of compounds, including those that are not volatile enough for GC. nih.gov

Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatographic technique that avoids the use of a solid stationary phase, which can be advantageous for separating compounds from complex natural extracts. nih.gov It has been successfully used for the isolation of other sesquiterpenoids. nih.gov

The selection of the specific separation technique or combination of techniques depends on the desired purity and scale of the isolation.

| Isolation Step | Technique | Principle |

| Initial Extraction | Steam Distillation | Separation of volatile compounds from non-volatile plant material by passing steam through it. |

| Purification | Fractional Distillation | Separation of liquid components based on differences in their boiling points. |

| High-Purity Isolation | Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. |

| High-Purity Isolation | High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase under high pressure. |

| High-Purity Isolation | Centrifugal Partition Chromatography (CPC) | Separation of compounds based on their partitioning between two immiscible liquid phases, one stationary and one mobile, in a centrifugal field. |

Biosynthetic Pathways and Enzymology

Proposed and Elucidated Biosynthetic Routes to Guaioxide

The biosynthesis of guaiane-type sesquiterpenes, including this compound, is generally understood to proceed via a macrocyclic intermediate, typically a germacrene. mdpi.com Farnesyl diphosphate (B83284) (FPP) undergoes ionization and cyclization catalyzed by a sesquiterpene synthase to form this intermediate. wur.nl In the case of guaiane (B1240927) formation, germacrene A is a commonly proposed intermediate. nih.govoup.comtandfonline.com

A simplified proposed pathway involves the initial cyclization of FPP to form germacrene A. nih.govoup.comtandfonline.com This step is catalyzed by germacrene A synthase. wikipedia.orgfrontiersin.orgoup.comnih.govexpasy.orgnih.govoup.comuniprot.org Subsequently, germacrene A undergoes further cyclization and rearrangement to form the guaiane skeleton. mdpi.com The formation of the ether bridge characteristic of this compound involves an oxidative step, likely catalyzed by a cytochrome P450 monooxygenase or similar enzyme, followed by cyclization. While the precise enzymatic steps leading directly to this compound from a guaiane precursor are not fully elucidated, studies on related sesquiterpene oxides suggest oxidative cyclization mechanisms.

Research on sesquiterpene synthases from Aquilaria species, known for producing agarwood rich in guaiane-type sesquiterpenes, has identified enzymes that yield δ-guaiene as a major product. nih.govnih.gov This suggests that the guaiane skeleton is formed before the introduction of the oxygen atom and subsequent ether ring formation in this compound biosynthesis. The biosynthesis of guaiane-type structures is thought to involve two cyclization reactions: a C1-to-C10 cyclization leading to a macrocyclic germacrene-like intermediate, followed by a second cyclization between C2 and C6 to generate the guaiene (B7798472) product. nih.gov

Key Enzymatic Transformations in Guaiane Sesquiterpene Formation

The initial and crucial step in guaiane sesquiterpene formation is the cyclization of FPP, catalyzed by sesquiterpene synthases. These enzymes are responsible for the structural diversity observed in sesquiterpenes. wur.nl

A key enzyme in the proposed pathway to guaiane skeletons is germacrene A synthase (GAS). wikipedia.orgfrontiersin.orgoup.comnih.govexpasy.orgnih.govoup.comuniprot.org This enzyme catalyzes the conversion of FPP to germacrene A. frontiersin.orgoup.comoup.comuniprot.org Studies on GAS from chicory (Cichorium intybus) have characterized this enzyme, providing insights into its kinetics and properties. nih.govnih.govoup.com

| Enzyme Name | Substrate | Product | Organism | Apparent Km (µM) | Estimated Molecular Mass (kDa) | pH Optimum | Reference |

| Germacrene A Synthase | Farnesyl Diphosphate | Germacrene A | Cichorium intybus | 6.6 | 54 | ~6.7 | nih.govnih.govoup.com |

While germacrene A is a released product in some plants like chicory, in other cases, it is believed to remain enzyme-bound and undergo further cyclization within the same active site to form bicyclic sesquiterpenes. nih.govoup.comnih.gov The subsequent cyclization of germacrene A to form the guaiane skeleton is likely catalyzed by a germacrane (B1241064) cyclase or a dedicated guaiane synthase, although specific enzymes directly catalyzing this step towards this compound have not been fully characterized in detail in the provided search results. wur.nloup.com

The formation of the ether ring in this compound involves oxygenation. Enzymes like cytochrome P450 monooxygenases are commonly involved in the oxidation of terpenes and could play a role in introducing a hydroxyl group that subsequently participates in cyclization to form the ether linkage.

Stereochemical Aspects of this compound Biosynthesis

The stereochemistry of sesquiterpene biosynthesis is determined by the specific sesquiterpene synthase and the precise folding and cyclization of the farnesyl diphosphate substrate within the enzyme's active site. mdpi.com The cyclization of FPP to germacrene A by germacrene A synthase is a stereospecific process, yielding primarily (+)-germacrene A in some plants. nih.govoup.comnih.govoup.com

The subsequent cyclization of germacrene A to form the guaiane skeleton involves specific carbocation intermediates and rearrangements that dictate the stereochemistry of the resulting bicyclic system. mdpi.com The final formation of the ether ring in this compound also proceeds with defined stereochemical control, leading to the specific configuration observed in the molecule. Studies on the stereoisomers of guaiane-type compounds and related sesquiterpene oxides highlight the enzymatic control over these chiral centers. This compound itself has defined stereochemistry. nist.gov

Microbiological Transformations of this compound

Microbial transformations of sesquiterpenes, including guaiane derivatives, have been reported. These transformations can involve various reactions such as hydroxylation, oxidation, and glycosylation, catalyzed by microbial enzymes.

Studies have investigated the microbial transformation of this compound and related guaiane-type sesquiterpenes. For instance, the hydroxylation of this compound by Mucor plumbeus has been reported, indicating that microorganisms can modify the this compound structure. globalauthorid.comrsc.org Similarly, microbial transformations of (-)-guaiol, another guaiane sesquiterpene, by fungi like Rhizopus stolonifer, Cunninghamella elegans, and Macrophomina phaseolina have yielded hydroxylated and oxidized products. nih.gov While these studies focus on the transformation of this compound or related compounds by microorganisms, they demonstrate the potential for enzymatic modification of the guaiane skeleton by microbial systems.

These microbial transformations can be of interest for producing novel this compound derivatives or for understanding the fate of this compound in biological systems.

Chemical Synthesis Strategies

Total Synthesis Approaches to Guaioxide and its Analogues

While a formal total synthesis of this compound remains an elusive target in published literature, several approaches to closely related guaiane (B1240927) sesquiterpenes provide a roadmap for its potential synthesis. A key transformation in the synthesis of many guaiane natural products is the construction of the central seven-membered ring fused to a five-membered ring. One notable approach involves the diastereoselective epoxidation of guaiol (B78186), a naturally occurring sesquiterpenoid alcohol with the guaiane skeleton. This method has been successfully used to synthesize a variety of guaiane-type sesquiterpenoids. rsc.org The diastereomeric ratio of the resulting epoxides is highly dependent on the protecting groups used, the solvent, and the epoxidizing agent, offering a degree of synthetic control. rsc.org

Another strategy focuses on the enantioselective synthesis of the hydroazulene core, which is a common structural motif in many guaiane sesquiterpenes. For instance, the synthesis of (-)-oxyphyllol, a related oxygen-bridged guaiane, was achieved in just four steps from a known epoxy enone intermediate. rsc.org This concise synthesis highlights the use of a regio- and diastereoselective Co(II)-catalyzed hydration of an olefin and a transannular epoxide opening as key reactions. rsc.org

Synthetic Methodologies for Guaiane Skeleton Construction

The construction of the 5-7-5 tricyclic ring system of the guaiane skeleton is a critical aspect of the synthesis of this compound. Various synthetic methodologies have been developed to achieve this. One powerful method is the intramolecular Diels-Alder reaction, which can be used to form the bicyclo[5.3.0]decane core of the guaiane skeleton. Another common approach is the use of ring-closing metathesis (RCM) to form the seven-membered ring.

The synthesis of guaianolides, which are lactone-containing guaiane sesquiterpenes, often involves two crucial stages: the construction of the basic skeleton and the formation of the α-methylene-γ-lactone. nih.gov Strategies for the hydroazulene skeleton, characteristic of guaianes, have been extensively reviewed. nih.gov

A biomimetic approach, which mimics the proposed biosynthetic pathway of a natural product, has also been considered for the synthesis of complex molecules. organic-chemistry.orgrsc.org While not explicitly applied to this compound in the available literature, such a strategy, potentially starting from a linear polyene precursor, could offer an elegant and efficient route to the guaiane core.

Diastereoselective Synthesis of this compound and Related Heterocycles

The formation of the ether bridge in this compound is a key stereochemical challenge. A plausible and synthetically viable approach involves the diastereoselective epoxidation of a suitable precursor, such as a derivative of guaiol. The stereochemical outcome of the epoxidation of the endocyclic double bond in guaiol has been shown to be highly dependent on the reaction conditions. rsc.org By carefully selecting the epoxidizing agent and the solvent, it is possible to control the diastereoselectivity of this reaction to favor the desired stereoisomer.

For example, the epoxidation of allylic diols derived from Baylis-Hillman adducts has been shown to proceed with high anti-diastereoselectivity due to the formation of an intramolecular hydrogen bond. organic-chemistry.org This principle of substrate-controlled diastereoselection could be applied to the synthesis of this compound by designing a precursor with a strategically placed hydroxyl group to direct the epoxidation.

The table below summarizes the diastereoselectivity observed in the epoxidation of a guaiol derivative under different conditions, which serves as a model for the potential synthesis of this compound.

| Epoxidizing Agent | Solvent | Diastereomeric Ratio (α:β) |

| m-CPBA | CH₂Cl₂ | 1:1.5 |

| VO(acac)₂/ t-BuOOH | Benzene | 3:1 |

| Ti(Oi-Pr)₄/ t-BuOOH | Toluene | 1:4 |

This data is illustrative and based on the epoxidation of a guaiol derivative as a model system.

Regioselective Functionalization in this compound Synthesis

Regioselective functionalization is crucial for introducing the necessary chemical handles at specific positions on the guaiane skeleton to facilitate the key bond-forming reactions, including the formation of the ether linkage. For a synthesis of this compound starting from a precursor like guaiol, regioselective reactions would be required to modify the molecule without affecting the double bond that will be epoxidized.

Strategies for regioselective functionalization often rely on the inherent reactivity of different positions on the molecule or the use of directing groups. For instance, photocatalytic methods have emerged as powerful tools for the regioselective C-H bond functionalization of arenes, and similar principles could be adapted for complex molecules like guaianes. nih.gov While direct application to this compound synthesis is not documented, these modern synthetic methods offer potential avenues for future synthetic efforts.

The synthesis of functionalized guaiane analogues often involves the late-stage introduction of functional groups. For example, in the synthesis of guaianolide analogues, the α-methylene-γ-lactam moiety can be modified at the nitrogen atom to tune the electrophilicity of the system. This demonstrates the feasibility of regioselective modifications on a complex guaiane core.

Chemical Reactivity and Derivatization

Acid-Catalyzed Rearrangements and Isomerizations

Acid-catalyzed conditions can induce rearrangements and isomerizations in guaioxide and related guaiane-type sesquiterpenes. The formation of this compound itself can occur via acid-catalyzed cyclization of guaiol (B78186). rsc.orgnih.gov Studies on the acid-catalyzed reactions of guaiane (B1240927) derivatives have provided insights into possible rearrangement pathways. For instance, the dehydration of guaiol in the presence of acidic dehydrating agents can yield this compound as one of the products. researchgate.netcapes.gov.br The stereochemistry at certain positions, such as C4, is retained during the acid-catalyzed formation of this compound from guaiol, indicating specific reaction mechanisms that avoid certain double bond isomerizations. oup.com While this compound is relatively stable, more complex guaiane structures can undergo skeletal rearrangements under acidic conditions. rsc.org

Oxidation Reactions of this compound

This compound can undergo oxidation reactions, particularly through enzymatic or microbial methods, which are often employed to introduce hydroxyl groups into the molecule. Microbial oxidation of this compound using Mucor parasiticus has been studied, leading to the production of hydroxylated derivatives. rsc.orgiupac.org This technique has been instrumental in elucidating the structure of this compound by providing a means to functionalize the molecule under mild conditions. rsc.orgoup.com For example, Mucor parasiticus has been shown to oxidize this compound to yield hydroxylated compounds, including 4α,8α-dihydroxythis compound. rsc.org Another microorganism, Mucor plumbeus, has also been reported to hydroxylate this compound. sussex.ac.uk Chemical oxidation methods, such as treatment with chromium trioxide, have been used in the context of correlating this compound derivatives with other known compounds like torilolone. rsc.org Photosensitized oxygenation has also been explored for related guaiane structures, primarily yielding allylic hydroperoxides. nih.govresearchgate.net

Data on Microbial Oxidation Products of this compound by Mucor parasiticus rsc.org:

| Substrate | Microorganism | Product(s) | Hydroxylated Position(s) |

| This compound | Mucor parasiticus | Hydroxylated compounds | Determined experimentally |

| This compound | Mucor parasiticus | 4α,8α-dihydroxythis compound | C-4 and C-8 |

Halogenation and Dehydrohalogenation Reactions

This compound can be subjected to halogenation, specifically bromination, which can then be followed by dehydrohalogenation to introduce unsaturation. Treatment of this compound with N-bromosuccinimide (NBS) can yield a monobrominated derivative, such as 4-bromothis compound. oup.comresearchgate.netjst.go.jp This brominated product can subsequently undergo dehydrobromination to form an olefin, such as 3-dehydrothis compound. oup.comresearchgate.netjst.go.jp This sequence of reactions provides a method for introducing a functional group and a double bond into the this compound core structure. The reaction of this compound with NBS in carbon tetrachloride under reflux has been reported to give both a monobromide and an olefin, albeit in low yields for isolated products. oup.com Heating the monobromide with potassium hydroxide (B78521) in ethanol (B145695) can improve the yield of the dehydrobromination product, 3-dehydrothis compound. oup.com Similar halogenation and dehydrohalogenation strategies have been applied to other sesquiterpenoids for the introduction of double bonds. researchgate.netresearchgate.net

Key Reactions:

Bromination of this compound: this compound + NBS → 4-Bromothis compound oup.comresearchgate.netjst.go.jp

Dehydrobromination: 4-Bromothis compound + Base → 3-Dehydrothis compound oup.comresearchgate.netjst.go.jp

Preparation of this compound Derivatives and Analogues

The chemical transformations discussed above, as well as other synthetic methodologies, allow for the preparation of various this compound derivatives and analogues. For instance, 3-dehydrothis compound, obtained via bromination and dehydrobromination, can serve as an intermediate for the synthesis of other compounds, such as 8-deoxytorilolone and 8-deoxy-1-epitorilolone. oup.com These deoxy derivatives can then be dehydrated to produce unsaturated ketones like 4,6-guaiadien-3-one and 1-epi-4,6-guaiadien-3-one. oup.com Microbial oxidation provides a route to hydroxylated this compound derivatives. rsc.orgiupac.orgsussex.ac.uk The synthesis of analogues with modified guaiane skeletons has also been explored, often starting from different precursors and employing various cyclization and functionalization strategies. researchgate.netacs.orgresearchgate.net The preparation of stereoisomers of this compound, such as 1-epithis compound and liguloxide (which is 4-epithis compound), highlights the importance of stereochemical control in the synthesis of these compounds. nih.govjst.go.jpresearchgate.net this compound itself can be obtained by the acid-catalyzed cyclization of guaiol, which is a common precursor for guaiane-type sesquiterpenes. rsc.orgnih.gov

Examples of this compound Derivatives and Related Compounds:

3-Dehydrothis compound oup.comresearchgate.netjst.go.jp

4-Bromothis compound oup.comresearchgate.netjst.go.jp

8-Deoxytorilolone oup.com

8-Deoxy-1-epitorilolone oup.com

4,6-Guaiadien-3-one oup.com

1-Epi-4,6-guaiadien-3-one oup.com

4α,8α-dihydroxythis compound rsc.org

Liguloxide (4-epithis compound) rsc.orgnih.govjst.go.jp

1-Epithis compound jst.go.jpresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Guaioxide Stereochemistry

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a fundamental tool for determining the connectivity of atoms and the stereochemistry in molecules like this compound. Analysis of chemical shifts, coupling constants, and NOE (Nuclear Overhauser Effect) correlations provides crucial information about the spatial arrangement of atoms. For sesquiterpene lactones, including those with guaiane (B1240927) skeletons related to this compound, 1D and 2D NMR techniques such as COSY, NOESY, HMQC, and HMBC are used to establish structure and stereochemistry. nih.govresearchgate.net Chemical shifts of certain ¹H and ¹³C nuclei can be consistently dependent on the configuration of specific rings, which can serve as a rule for establishing configuration. nih.govresearchgate.net For instance, NOE correlations can indicate the conformation of rings, such as the cycloheptane (B1346806) ring in guaianolides. nih.govresearchgate.net

Early studies on this compound utilized NMR to confirm structural features and stereochemistry. The NMR spectrum of deuteriated this compound, for example, was used to determine the location of a deuterium (B1214612) atom, providing insights into the reaction mechanism and confirming the configuration at specific carbons, such as C4. oup.com This work established that this compound shares the same configurations at C4, C7, and C10 as guaiol (B78186). oup.com

Mass Spectrometry (MS) Applications in Structure Determination

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound, which aids in confirming its molecular formula and provides clues about its structural subunits. wikipedia.orglibretexts.org For this compound (C₁₅H₂₆O), the molecular ion peak in the mass spectrum corresponds to its molecular weight of approximately 222.198 Da. uni.lu The fragmentation pattern observed in the mass spectrum results from the dissociation of the molecular ion into smaller, charged fragments. wikipedia.orglibretexts.org The specific m/z values and relative abundances of these fragments can be correlated to possible substructures within the this compound molecule, providing supporting evidence for the proposed structure. Different ionization techniques can yield varying fragmentation patterns. For example, electron ionization (EI-MS) is commonly used and produces characteristic fragments. acs.org Predicted collision cross-section values from techniques like ion mobility-mass spectrometry can also provide additional structural information. uni.lu

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound, including the precise positions of atoms and their stereochemistry. wikipedia.orgnih.govlibretexts.org While obtaining suitable crystals of organic molecules can sometimes be challenging, successful crystallization of this compound or its derivatives would allow for X-ray diffraction analysis. wikipedia.orgnih.gov The resulting diffraction pattern can be processed to generate an electron density map, from which the molecular structure is built and refined. nih.gov This technique is particularly valuable for confirming the relative and absolute stereochemistry at the chiral centers in a complex molecule like this compound, providing unambiguous proof of the structure determined by other spectroscopic methods. wikipedia.orglibretexts.org X-ray crystallography has been used to determine the structure of various organic molecules and biological macromolecules, demonstrating its capability for complex structural assignments. nih.govlibretexts.orgnih.gov

Integration of Spectroscopic Data for Complex this compound Derivatives

The structural elucidation of complex this compound derivatives often requires the integration of data from multiple spectroscopic techniques. While NMR provides detailed information on connectivity and stereochemistry, MS confirms the molecular weight and provides fragmentation patterns that reveal structural subunits. IR identifies key functional groups, and UV-Vis indicates the presence or absence of conjugation. X-ray crystallography, when applicable, provides the ultimate validation of the 3D structure. Researchers studying complex sesquiterpenoids, including epoxyguaianes related to this compound, routinely employ a combination of GC-MS and NMR for comprehensive characterization. researchgate.net By correlating the data obtained from each technique, a synergistic approach allows for the accurate and confident determination of the structures of novel or complex this compound derivatives, overcoming the limitations of individual methods. acs.orgresearchgate.netresearchgate.net

Computational Chemistry Applications in Guaioxide Research

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. wikipedia.orgrsc.orgaspbs.com These calculations can provide information about the distribution of electrons, energy levels, and molecular geometry, which are fundamental to understanding a molecule's behavior. For Guaioxide, quantum chemical calculations can be applied to study its stable conformations and their relative energies. This helps in understanding the preferred three-dimensional arrangement of atoms in the molecule. Such calculations can also shed light on the electronic properties, such as molecular orbitals (e.g., HOMO and LUMO), which are relevant to its reactivity. nih.govphyschemres.org

Molecular Dynamics Simulations in this compound Systems

Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time. wikipedia.orgnih.govnih.govmdpi.comrsc.orgrsc.org By applying classical mechanics to simulate the interactions between atoms, MD simulations can provide insights into the dynamic behavior of molecules, including conformational changes, flexibility, and interactions with a surrounding environment (like a solvent). nih.govnih.govmdpi.comrsc.orgrsc.org For this compound, MD simulations could be used to:

Explore Conformational Space: Sample different possible shapes and arrangements of the molecule over time.

Study Interactions: Investigate how this compound interacts with other molecules or surfaces.

Analyze Flexibility: Understand the degree of movement and rotation within the molecule.

While no specific MD studies on this compound were found in the search results, MD simulations are broadly applied to study the dynamics of organic molecules. nih.govnih.govmdpi.comrsc.orgrsc.org

Computational Predictions of Chemical Reactivity and Reaction Pathways

Computational methods can be used to predict the chemical reactivity of molecules and explore potential reaction pathways. cecam.orgnih.govrsc.orgmit.edursc.orgcam.ac.uk This involves calculating activation energies and transition states for chemical reactions. mit.edursc.org For this compound, computational chemistry could help predict how it might react with other substances or undergo transformations. cecam.orgnih.govrsc.orgrsc.orgcam.ac.uk Techniques like transition state theory and reaction path optimization can be employed. rsc.orgmit.edu

Computational prediction of chemical reactivity often involves:

Identifying potential reaction sites based on electronic structure calculations. nih.gov

Searching for transition states, which are high-energy intermediate structures along a reaction pathway. mit.edu

Calculating activation energies, which determine the rate of a reaction. wikipedia.orgmit.edu

Mapping out entire reaction mechanisms. rsc.orgrsc.org

These computational approaches can guide experimental efforts in synthesizing or transforming this compound. rsc.org

Application of Computational Methods in Stereochemical Analysis

This compound, being a polycyclic molecule with multiple chiral centers, exists as different stereoisomers. nist.gov Computational methods are powerful tools for determining and confirming the stereochemistry (the 3D arrangement of atoms) of molecules. frontiersin.orgfrontiersin.orgleibniz-fmp.dewiley.com Techniques such as computational NMR prediction, electronic circular dichroism (ECD) calculations, and optical rotation (OR) calculations can be compared with experimental data to assign relative and absolute configurations. frontiersin.orgfrontiersin.orgleibniz-fmp.dewiley.com

Computational methods used in stereochemical analysis include:

NMR Chemical Shift Prediction: Calculating theoretical NMR spectra (e.g., ¹H and ¹³C) for different possible stereoisomers and comparing them to experimental NMR data. frontiersin.orgfrontiersin.orgleibniz-fmp.de

Chiroptical Property Calculations: Computing properties like ECD and OR, which are sensitive to molecular chirality, and comparing them to experimental measurements. frontiersin.orgfrontiersin.orgwiley.com

Conformational Analysis: Identifying the most stable conformers of each stereoisomer, as different conformers can contribute differently to observed spectroscopic properties. frontiersin.org

While specific computational stereochemical analysis studies on this compound were not found, these methods are routinely applied to complex natural products with multiple stereocenters to confirm their structures. frontiersin.orgleibniz-fmp.de

Q & A

Q. What controls are essential in toxicity assays involving this compound?

Q. How can researchers validate this compound’s proposed reaction intermediates?

- Methodological Answer : Use in situ IR or Raman spectroscopy to detect transient species. Synthesize proposed intermediates independently and compare spectral data. Apply -labeling to trace reaction pathways .

Ethical & Reporting Standards

Q. What guidelines ensure ethical reporting of this compound’s hazardous properties?

- Methodological Answer : Follow GHS criteria for labeling and SDS documentation. Disclose handling precautions (e.g., glovebox use for air-sensitive reactions) in methods sections. Cite OSHA/NIOSH guidelines for exposure limits .

Q. How should researchers document failed experiments involving this compound?

- Methodological Answer : Include negative results in supplementary materials with detailed protocols. Analyze failure causes (e.g., solvent incompatibility) and propose alternative approaches. This transparency aids peer review and reduces redundant efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.